molecular formula C24H31NO4 B14372252 2-{4-[Ethyl(octyl)amino]-2-hydroxybenzoyl}benzoic acid CAS No. 90168-09-5

2-{4-[Ethyl(octyl)amino]-2-hydroxybenzoyl}benzoic acid

Cat. No.: B14372252
CAS No.: 90168-09-5
M. Wt: 397.5 g/mol
InChI Key: IFPSHFBIHYRQSP-UHFFFAOYSA-N
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Description

2-{4-[Ethyl(octyl)amino]-2-hydroxybenzoyl}benzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids This compound is characterized by the presence of an ethyl(octyl)amino group and a hydroxybenzoyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[Ethyl(octyl)amino]-2-hydroxybenzoyl}benzoic acid typically involves multi-step organic reactions. One common method involves the initial formation of the hydroxybenzoyl intermediate, followed by the introduction of the ethyl(octyl)amino group through nucleophilic substitution reactions. The final step involves the formation of the benzoic acid moiety through carboxylation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-{4-[Ethyl(octyl)amino]-2-hydroxybenzoyl}benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Quinones and related derivatives.

    Reduction: Hydroquinones and similar compounds.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

2-{4-[Ethyl(octyl)amino]-2-hydroxybenzoyl}benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-{4-[Ethyl(octyl)amino]-2-hydroxybenzoyl}benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical environment. It may also interact with cellular receptors, influencing signal transduction pathways and modulating biological responses.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybenzoic acid: Shares the benzoic acid core but lacks the ethyl(octyl)amino group.

    2-Hydroxybenzoic acid (Salicylic acid): Similar structure but with a hydroxyl group in a different position.

    N-ethyl-N-octyl-4-aminobenzoic acid: Contains similar functional groups but arranged differently.

Uniqueness

2-{4-[Ethyl(octyl)amino]-2-hydroxybenzoyl}benzoic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

CAS No.

90168-09-5

Molecular Formula

C24H31NO4

Molecular Weight

397.5 g/mol

IUPAC Name

2-[4-[ethyl(octyl)amino]-2-hydroxybenzoyl]benzoic acid

InChI

InChI=1S/C24H31NO4/c1-3-5-6-7-8-11-16-25(4-2)18-14-15-21(22(26)17-18)23(27)19-12-9-10-13-20(19)24(28)29/h9-10,12-15,17,26H,3-8,11,16H2,1-2H3,(H,28,29)

InChI Key

IFPSHFBIHYRQSP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN(CC)C1=CC(=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O)O

Origin of Product

United States

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